1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene is an organic compound characterized by a unique combination of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate reagents and catalysts to facilitate the desired substitutions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Addition Reactions: The ethynyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones .
Scientific Research Applications
1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes deprotonation to yield the final product .
Comparison with Similar Compounds
Properties
CAS No. |
2639455-76-6 |
---|---|
Molecular Formula |
C9H6ClFO |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.